2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate
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Overview
Description
2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its unique structure, which includes a benzothiazolium core, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a benzothiazole derivative. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification process often includes recrystallization and chromatography techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzothiazolium ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired transformations .
Major Products Formed
Scientific Research Applications
2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The mechanism of action of 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate involves its interaction with specific molecular targets. The azo group can undergo reduction to form aromatic amines, which can then interact with various biological molecules. The benzothiazolium core is known to interact with nucleic acids and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl-[4-(5-methyl-thiazol-2-ylazo)-phenyl]-amine
- 4-(Benzothiazol-2-ylazo)-3-phenyl-2H-isoxazol-5-one
- Benzidine-based azo dyes
Uniqueness
What sets 2-((4-(Ethyl(2-hydroxyethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium thiocyanate apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its benzothiazolium core and the presence of the thiocyanate group provide distinct properties that are not commonly found in other azo dyes .
Properties
CAS No. |
84051-88-7 |
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Molecular Formula |
C19H23N4O2S.CNS C20H23N5O2S2 |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;thiocyanate |
InChI |
InChI=1S/C19H23N4O2S.CHNS/c1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;2-1-3/h5-10,13,24H,4,11-12H2,1-3H3;3H/q+1;/p-1 |
InChI Key |
JDPRVPNHJBNERH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-] |
Origin of Product |
United States |
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